Famotidine-d4 (Major)
CAS No.:
Cat. No.: VC0207062
Molecular Formula: C₈H₁₁D₄N₇O₂S₃
Molecular Weight: 341.47
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₈H₁₁D₄N₇O₂S₃ |
|---|---|
| Molecular Weight | 341.47 |
Introduction
Chemical Identity and Structural Characteristics
Famotidine-d4 (Major) is characterized by the replacement of four hydrogen atoms with deuterium (2H or D) atoms in the famotidine molecule. The parent compound, famotidine, is a histamine H2 receptor antagonist widely used in treating conditions related to excess gastric acid production. The deuterated analog maintains identical pharmacological properties but exhibits distinct mass spectrometric behavior due to its modified isotopic composition.
Basic Chemical Properties
The chemical properties of Famotidine-d4 (Major) are summarized in Table 1:
| Parameter | Specification |
|---|---|
| Chemical Formula | C8H11D4N7O2S3 |
| Molecular Weight | 341.47 |
| CAS Number | 2707433-64-3 |
| Chemical Name | 3-(((2-Guanidinothiazol-4-yl)methyl)thio)-N-sulfamoylpropanimidamide-d4 |
| SMILES Notation | N=C(N)NC1=NC(CSC([2H])([2H])C([2H])([2H])C(NS(=O)=O)=N)=CS1 |
Table 1: Chemical identity parameters of Famotidine-d4 (Major)
Structural Features
The deuterium atoms in Famotidine-d4 (Major) are specifically positioned within the propyl chain connecting the thiazole and sulfamoyl moieties. This strategic labeling pattern is represented in the SMILES notation where [2H] designates deuterium atoms: N=C(N)NC1=NC(CSC([2H])([2H])C([2H])([2H])C(NS(=O)=O)=N)=CS1 . The term "Major" likely refers to the principal deuteration pattern of commercial importance, distinguishing it from alternative labeling configurations that might exist.
As a reference standard for analytical testing, Famotidine-d4 (Major) must meet stringent quality criteria. These specifications ensure reliability in method development, validation, and quality control applications.
| Parameter | Specification |
|---|---|
| Purity | >95% (HPLC) |
| Format | Neat |
| Storage Recommendation | +4°C |
| Shipping Temperature | Room Temperature |
Table 2: Quality parameters for pharmaceutical grade Famotidine-d4 (Major)
Applications in Pharmaceutical Analysis
Famotidine-d4 (Major) serves critical functions in pharmaceutical research and development, particularly in analytical method development and validation.
Reference Standard Applications
The compound functions as an internal standard in various analytical techniques, including:
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Liquid chromatography-mass spectrometry (LC-MS/MS) methods
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Bioanalytical assays for pharmacokinetic studies
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Quality control procedures during pharmaceutical manufacturing
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Impurity profiling and stability assessment of famotidine formulations
Role in Method Validation
Famotidine-d4 is essential for analytical method validation in pharmaceutical testing. According to pharmaceutical assessment reports, "The analytical method has been adequately validated and is considered acceptable for analysis of the plasma" samples containing famotidine . The deuterated internal standard compensates for matrix effects and variations in extraction efficiency during sample preparation.
Metabolic and Pharmacokinetic Research Applications
The deuterium labeling in Famotidine-d4 (Major) makes it valuable for studying drug metabolism and pharmacokinetics.
Pharmacokinetic Analysis
Deuterated compounds like Famotidine-d4 are instrumental in pharmacokinetic studies examining absorption, distribution, metabolism, and excretion (ADME) parameters. In clinical pharmaceutical trials, such standards help establish bioequivalence between different formulations. Research indicates famotidine exhibits dose-dependent therapeutic action with onset within one hour and peak effects reached within 1-3 hours .
Metabolic Pathway Elucidation
The strategic deuteration pattern in Famotidine-d4 enables researchers to track metabolic transformations accurately. The deuterium-labeled atoms serve as markers that can be monitored during metabolic studies to understand biotransformation pathways of the parent drug.
| Supplier | Product Code | Format | Country of Origin |
|---|---|---|---|
| LGC Standards | TRC-F102253 | Neat | CANADA |
| TLC Pharmaceutical Standards | F-1942 | Reference Standard | Not specified |
| AquigenBio | AQ-F002954 | Reference Standard | Not specified |
Table 3: Commercial availability of Famotidine-d4 (Major)
Related Compounds and Comparative Analysis
Understanding Famotidine-d4 requires contextualizing it within the broader family of famotidine-related compounds.
Isotopic Variants
Several isotopically labeled variants of famotidine exist for specialized analytical applications:
| Compound | Molecular Formula | Molecular Weight | Application |
|---|---|---|---|
| Famotidine | C8H15N7O2S3 | 337.44 | Parent drug |
| Famotidine-d4 | C8H11D4N7O2S3 | 341.47 | Internal standard |
| Famotidine-13C-d3 | C713CH12D3N7O2S3 | 341.45 | Specialized analytics |
| Famotidine-15N2-13C | C8H15N7O2S3 | 340.42 | Isotopic tracing |
Table 4: Comparison of famotidine isotopic variants
Differentiation from Other Labeled Compounds
Analytical Techniques for Identification and Quantification
Specific analytical methods are employed to identify and quantify Famotidine-d4 in various matrices.
Chromatographic and Spectroscopic Methods
High-performance liquid chromatography (HPLC) coupled with mass spectrometry is the predominant technique for analyzing Famotidine-d4. The four-mass unit difference between the deuterated compound and the non-deuterated parent makes it ideal for use as an internal standard in quantitative analyses.
Quality Control Applications
In pharmaceutical quality control, Famotidine-d4 (Major) serves as a reference standard for:
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Identity confirmation
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Assay determination
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Related substances testing
As indicated by supplier specifications, Famotidine-d4 should be stored at +4°C to maintain stability . Like many pharmaceutical reference standards, it may be sensitive to light, humidity, and temperature fluctuations.
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